Cas no 1820706-32-8 (bis(3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane) trihydrochloride)

Bis(3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane) trihydrochloride is a specialized chemical compound featuring a bicyclic azabicyclo[3.2.1]octane core functionalized with pyrazine ether groups. The trihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical research applications. Its unique structure offers potential as a ligand or intermediate in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzyme inhibition. The compound’s rigid bicyclic framework and pyrazine moieties contribute to precise molecular interactions, while the hydrochloride salt ensures improved handling and formulation properties. This product is primarily utilized in exploratory synthesis and preclinical studies due to its structural complexity and pharmacological relevance.
bis(3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane) trihydrochloride structure
1820706-32-8 structure
商品名:bis(3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane) trihydrochloride
CAS番号:1820706-32-8
MF:
メガワット:
CID:4619457

bis(3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane) trihydrochloride 化学的及び物理的性質

名前と識別子

    • bis(3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane) trihydrochloride

bis(3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane) trihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1144600-250mg
3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride
1820706-32-8 97%
250mg
¥2212 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1144600-1g
3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride
1820706-32-8 97%
1g
¥7062 2023-04-15
Chemenu
CM332654-1g
3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride
1820706-32-8 95%+
1g
$1177 2021-08-18
Life Chemicals
F2167-2347-5g
bis(3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane) trihydrochloride
1820706-32-8 95%
5g
$1794.0 2023-09-06
Chemenu
CM332654-250mg
3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride
1820706-32-8 95%+
250mg
$284 2023-03-26
TRC
P220986-100mg
3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride
1820706-32-8
100mg
$ 95.00 2022-06-03
A2B Chem LLC
AY07622-5g
3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride
1820706-32-8 95%
5g
$3550.00 2024-04-20
A2B Chem LLC
AY07622-2.5g
3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride
1820706-32-8 95%
2.5g
$2400.00 2024-04-20
A2B Chem LLC
AY07622-500mg
3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride
1820706-32-8 95%
500mg
$752.00 2024-04-20
TRC
P220986-1g
3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride
1820706-32-8
1g
$ 475.00 2022-06-03

bis(3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane) trihydrochloride 関連文献

bis(3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane) trihydrochlorideに関する追加情報

Bis(3-(Pyrazin-2-yloxy)-8-Azabicyclo[3.2.1]Octane) Trihydrochloride: A Comprehensive Overview

Bis(3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane) trihydrochloride, also known by its CAS number 1820706-32-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug development. The molecule consists of a bicyclic framework, specifically a bicyclo[3.2.1]octane system, which is substituted with pyrazine moieties at the 3-position and an azabicyclic group at the 8-position.

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, plays a crucial role in the compound's properties. Pyrazine derivatives are known for their versatility in chemical synthesis and their ability to participate in various biological interactions. The presence of the pyrazine group in this compound suggests potential applications in areas such as anti-inflammatory agents, antiviral drugs, and other therapeutic agents.

Recent studies have highlighted the importance of bicyclic systems like bicyclo[3.2.1]octane in drug design due to their ability to mimic natural product frameworks and provide structural rigidity. The azabicyclic group further enhances the compound's potential for interacting with biological targets, such as enzymes or receptors, making it a promising candidate for pharmacological research.

From a synthetic perspective, the preparation of bis(3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane) trihydrochloride involves a series of carefully designed reactions, including nucleophilic substitutions, cyclizations, and acid-base neutralizations. The use of advanced synthetic techniques has enabled researchers to optimize the synthesis process, ensuring high yields and purity of the final product.

In terms of pharmacological activity, this compound has shown potential in several areas. For instance, studies have demonstrated its ability to modulate enzyme activity, particularly in pathways related to inflammation and immune response. Additionally, preliminary toxicity studies suggest that the compound exhibits a favorable safety profile, with minimal adverse effects at therapeutic doses.

One of the most exciting aspects of this compound is its potential application in treating viral infections. Recent research has focused on its antiviral properties, particularly against emerging pathogens such as coronaviruses and influenza viruses. The compound's ability to inhibit viral replication mechanisms makes it a valuable candidate for antiviral drug development.

Moreover, the compound's structural flexibility allows for further modifications to enhance its bioavailability and efficacy. Researchers are actively exploring various strategies to improve drug delivery systems for this compound, including the use of nanotechnology-based carriers and targeted delivery mechanisms.

In conclusion, bis(3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane) trihydrochloride represents a promising lead compound with diverse applications in medicinal chemistry and pharmacology. Its unique structure, coupled with recent advances in synthetic methods and pharmacological studies, positions it as a key player in future drug discovery efforts.

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